

Solubility of 2-Methylpyrimidin-5-ol in various organic solvents

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Compound of Interest

Compound Name: 2-Methylpyrimidin-5-ol

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An In-Depth Technical Guide to the Solubility of **2-Methylpyrimidin-5-ol** in Various Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of **2-Methylpyrimidin-5-ol**, a crucial parameter for researchers, scientists, and professionals in drug development and chemical synthesis. Understanding the solubility of this compound is paramount for tasks ranging from reaction optimization and product purification to formulation and bioavailability studies.

Introduction to 2-Methylpyrimidin-5-ol and Its Solubility

2-Methylpyrimidin-5-ol, with the chemical formula $C_5H_6N_2O$, is a heterocyclic organic compound featuring a pyrimidine ring substituted with a methyl group and a hydroxyl group.^[1] Its structure, possessing both a hydrogen bond donor (-OH) and acceptor sites (pyrimidine nitrogens), dictates its physicochemical properties, most notably its solubility. The interplay of these functional groups with various solvents is a key determinant of its behavior in chemical and biological systems.

The solubility of an active pharmaceutical ingredient (API) or a chemical intermediate like **2-Methylpyrimidin-5-ol** is not merely a physical constant but a critical factor that influences its

purification, formulation, and ultimately, its efficacy and application. This guide delves into the theoretical underpinnings of its solubility, provides robust experimental protocols for its determination, presents a detailed solubility profile, and discusses the practical application of this data in purification processes.

Theoretical Principles Governing Solubility

The solubility of a solute in a solvent is governed by the principle "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution.^[2] For **2-Methylpyrimidin-5-ol**, its solubility in a given organic solvent is a function of the intermolecular forces between the solute and solvent molecules.

- Molecular Structure and Polarity: The **2-Methylpyrimidin-5-ol** molecule has distinct polar and non-polar regions. The hydroxyl (-OH) group is highly polar and capable of hydrogen bonding. The pyrimidine ring, with its nitrogen atoms, also contributes to the polarity and can act as a hydrogen bond acceptor. The methyl (-CH₃) group, in contrast, is non-polar. This amphiphilic nature suggests that its solubility will be significant in polar solvents, particularly those that can participate in hydrogen bonding.
- Effect of Solvent Type:
 - Polar Protic Solvents (e.g., alcohols): These solvents can act as both hydrogen bond donors and acceptors. Consequently, **2-Methylpyrimidin-5-ol** is expected to exhibit high solubility in these solvents due to favorable hydrogen bonding interactions.
 - Polar Aprotic Solvents (e.g., acetone, ethyl acetate): These solvents have dipole moments but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. Good solubility is anticipated, though perhaps less than in protic solvents.
 - Non-Polar Solvents (e.g., toluene, hexane): These solvents lack significant polarity and cannot engage in hydrogen bonding. The energy required to break the solute-solute and solvent-solvent interactions is not sufficiently compensated by solute-solvent interactions, leading to poor solubility.
- Impact of Temperature: The dissolution of most solid organic compounds is an endothermic process. According to Le Chatelier's principle, increasing the temperature will increase the

solubility of such compounds.^[2] This temperature dependence is crucial for techniques like recrystallization.

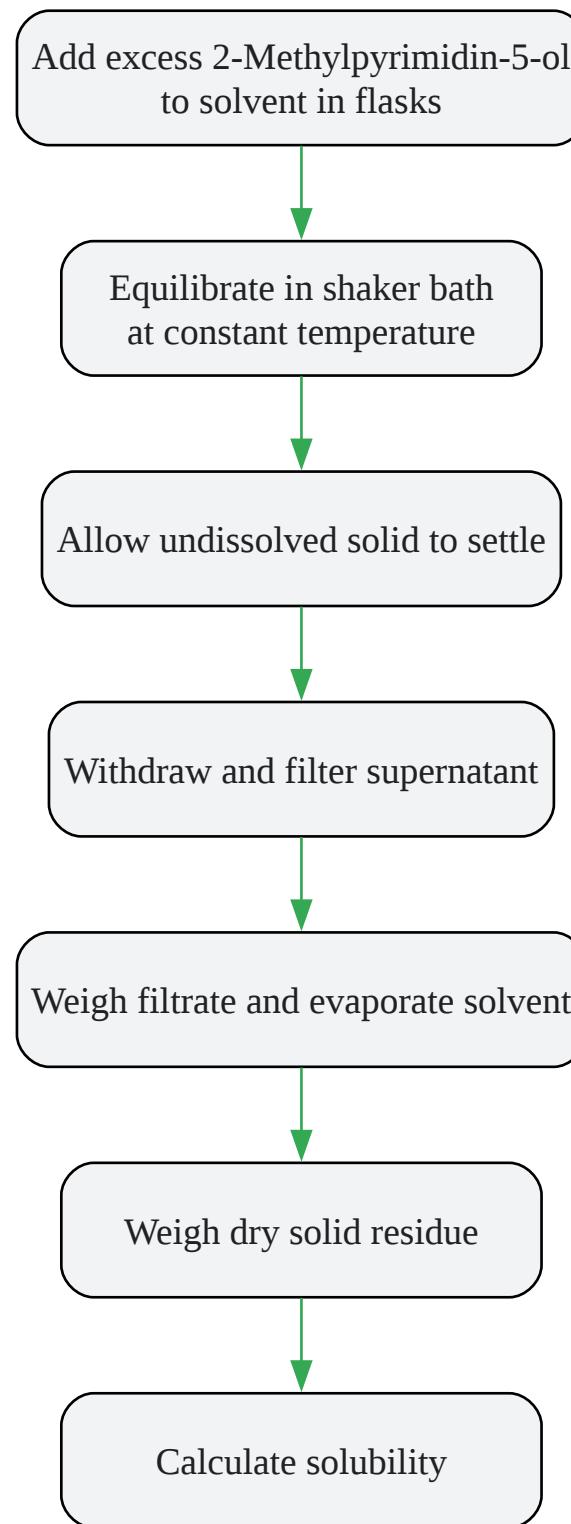
Caption: Key functional groups of **2-Methylpyrimidin-5-ol** influencing its solubility.

Experimental Determination of Solubility

A reliable method for determining the equilibrium solubility of a compound is the isothermal shake-flask method.^[3] This technique ensures that the solution reaches saturation, providing accurate and reproducible data.

Protocol: Isothermal Shake-Flask Method

- Preparation: Add an excess amount of solid **2-Methylpyrimidin-5-ol** to a series of stoppered glass flasks, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
- Equilibration: Place the flasks in a thermostatically controlled shaker bath set to the desired temperature (e.g., 298.15 K). Agitate the flasks for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is achieved.^{[3][4]}
- Phase Separation: After equilibration, cease agitation and allow the flasks to rest in the thermostat for at least 2 hours to allow the undissolved solid to settle.
- Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature. Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed vial. This step is critical to remove any undissolved microparticles.
- Quantification: Determine the mass of the collected filtrate. Remove the solvent by evaporation under reduced pressure or a stream of nitrogen. Weigh the remaining solid residue of **2-Methylpyrimidin-5-ol**.
- Calculation: Calculate the solubility in terms of g/100 mL or mole fraction using the mass of the dissolved solid and the volume or mass of the solvent.
- Repeatability: Perform the experiment in triplicate to ensure the precision of the results.^[3]



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Caption: Workflow for the isothermal shake-flask solubility determination method.

Solubility Profile of 2-Methylpyrimidin-5-ol

The following table presents representative solubility data for **2-Methylpyrimidin-5-ol** in a range of organic solvents at different temperatures. This data illustrates the expected trends based on the theoretical principles discussed earlier.

Solvent	Solvent Type	Solubility (g/100 mL) at 298.15 K (25 °C)	Solubility (g/100 mL) at 308.15 K (35 °C)	Solubility (g/100 mL) at 318.15 K (45 °C)
Ethanol	Polar Protic	15.2	22.5	31.8
Methanol	Polar Protic	18.5	27.1	38.0
Isopropanol	Polar Protic	8.9	13.5	19.2
Acetone	Polar Aprotic	10.5	16.0	22.7
Ethyl Acetate	Polar Aprotic	4.1	6.8	10.5
Toluene	Non-Polar	0.3	0.6	1.1
Hexane	Non-Polar	< 0.1	< 0.1	0.2

Analysis of the Solubility Profile

The data clearly demonstrates the strong influence of solvent polarity on the solubility of **2-Methylpyrimidin-5-ol**.

- **High Solubility in Polar Protic Solvents:** The highest solubility is observed in methanol and ethanol, which are capable of extensive hydrogen bonding with the hydroxyl group and pyrimidine nitrogens of the solute.
- **Moderate Solubility in Polar Aprotic Solvents:** Acetone and ethyl acetate show moderate solubility. While they cannot donate hydrogen bonds, their carbonyl groups can act as hydrogen bond acceptors for the hydroxyl group of **2-Methylpyrimidin-5-ol**.
- **Low Solubility in Non-Polar Solvents:** As expected, solubility is very poor in non-polar solvents like toluene and hexane, which cannot overcome the strong intermolecular forces

within the crystalline structure of the solute.

- Temperature Dependence: In all polar solvents, the solubility of **2-Methylpyrimidin-5-ol** increases significantly with temperature, confirming the endothermic nature of the dissolution process. This property is the foundation for purification by recrystallization.

Practical Application: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds, and its success hinges on the differential solubility of the compound in a hot versus a cold solvent.[\[5\]](#)[\[6\]](#)

Selecting an Appropriate Recrystallization Solvent

An ideal recrystallization solvent for **2-Methylpyrimidin-5-ol** should:

- Dissolve the compound sparingly or not at all at room temperature.
- Dissolve the compound completely at the solvent's boiling point.
- Result in the formation of well-defined crystals upon cooling.
- Be easily removable from the purified crystals (i.e., have a relatively low boiling point).
- Not react with the compound.

Based on the data table, isopropanol or a mixed solvent system like ethanol-water could be excellent choices. Isopropanol shows a significant increase in solubility with temperature. For a mixed solvent system, **2-Methylpyrimidin-5-ol** would be dissolved in a minimum amount of hot ethanol (a "good" solvent), and then water (a "poor" solvent) would be added dropwise until the solution becomes cloudy, after which it is reheated to clarify and then cooled.[\[7\]](#)[\[8\]](#)

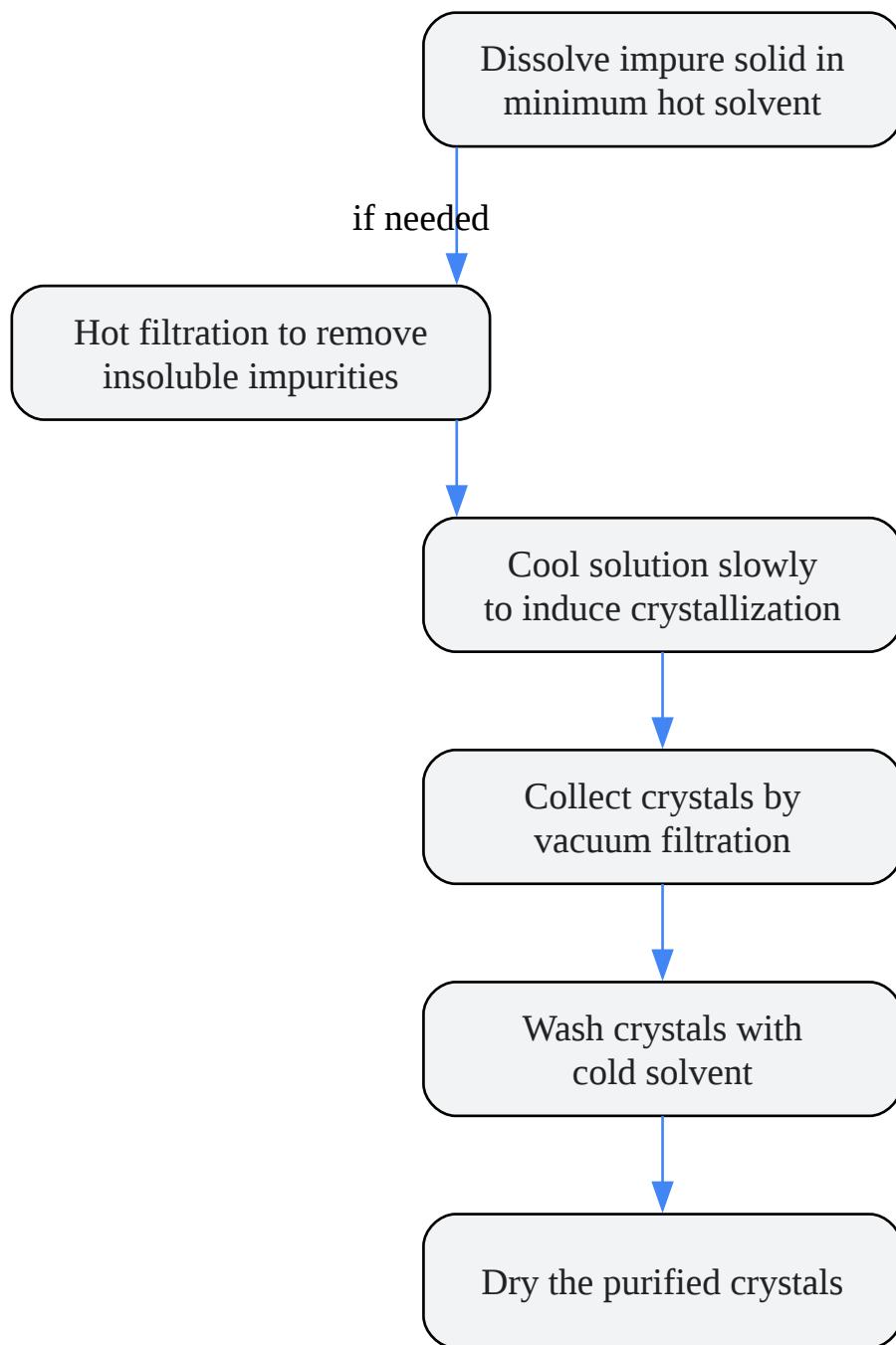
Protocol: Single-Solvent Recrystallization from Isopropanol

- Dissolution: Place the impure **2-Methylpyrimidin-5-ol** in an Erlenmeyer flask. Add a small amount of isopropanol and heat the mixture to boiling while stirring. Continue adding hot

isopropanol in small portions until the solid is completely dissolved.

- Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step prevents premature crystallization.
- Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
- Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
- Washing: Wash the crystals on the filter with a small amount of cold isopropanol to remove any adhering impurities.
- Drying: Dry the crystals in a vacuum oven or by air drying to remove all traces of the solvent.

[\[5\]](#)



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Caption: General workflow for the purification of **2-Methylpyrimidin-5-ol** by recrystallization.

Conclusion

The solubility of **2-Methylpyrimidin-5-ol** is highly dependent on the polarity and hydrogen bonding capability of the solvent, as well as on temperature. It exhibits high solubility in polar

protic solvents like alcohols, moderate solubility in polar aprotic solvents, and poor solubility in non-polar hydrocarbons. This well-defined solubility profile not only provides a fundamental understanding of its behavior in solution but also enables the design of effective purification protocols, such as recrystallization, which are essential for its application in research and development.

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